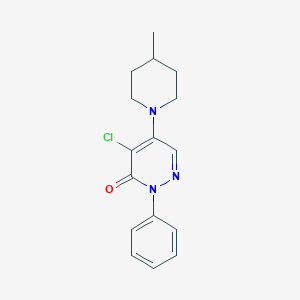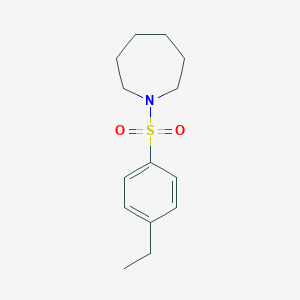
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide, also known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as an anticancer agent. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can selectively detect copper ions in biological samples, making it a potential tool for the diagnosis of copper-related diseases.
In environmental science, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as a marker for wastewater contamination. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be detected in wastewater samples, making it a potential tool for monitoring wastewater contamination.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties. In vivo studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can reduce tumor growth in animal models, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide. One area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide derivatives with improved anticancer activity and reduced toxicity. Another area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide-based fluorescent probes for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide and its potential applications in other fields, such as environmental science.
Synthesis Methods
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with N-(1-phenylethyl)amine. Both methods have been reported to yield high purity 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide.
properties
Product Name |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide |
|---|---|
Molecular Formula |
C15H15Cl2NO2S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10-8-13(16)14(17)9-15(10)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
InChI Key |
HRXJJJXSCRTMGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



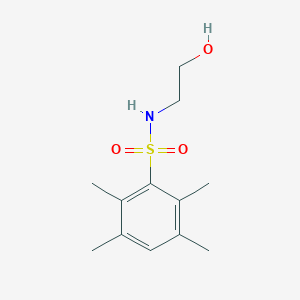
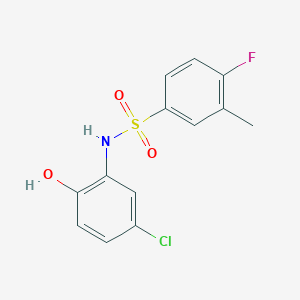
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)
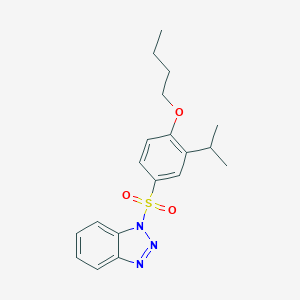
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)
